2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine
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Overview
Description
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine is an organic compound characterized by its unique structure, which includes a thieno[3,2-c]pyridine moiety fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . The reaction typically requires specific conditions, such as the use of organic solvents like ethanol or dichloromethane, and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce fully reduced derivatives .
Scientific Research Applications
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential biological activity and as a starting material for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
Uniqueness
Compared to similar compounds, 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine stands out due to its specific structural features, which confer unique reactivity and potential biological activity. Its thieno[3,2-c]pyridine moiety is particularly significant in medicinal chemistry for designing molecules with targeted biological effects .
Properties
IUPAC Name |
5-(2-methylpyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-10-8-12(2-5-14-10)15-6-3-13-11(9-15)4-7-16-13/h2,4-5,7-8H,3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCLSVXPEVRMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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